Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-
Description
Benzenebutanamide derivatives are a class of organic compounds characterized by a benzene ring linked to a butanamide backbone, often modified with diverse substituents to alter physicochemical and biological properties. The target compound, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-, features a phthalazinylmethyl group at the nitrogen atom and a gamma-oxo moiety.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-20(26)16-10-6-5-9-15(16)17(22-23)13-21-19(25)12-11-18(24)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIUKISJXOTPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135809 | |
| Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396774-61-0 | |
| Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396774-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- typically involves multiple steps. One common method includes the reaction of a phthalazinone derivative with a butanamide precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenebutanamide, N-cyclohexyl-gamma-oxo-3-(trifluoromethyl)- (CAS 93040-72-3)
- Structural Differences : The cyclohexyl and trifluoromethyl groups replace the phthalazinylmethyl moiety.
- Toxicity : Exhibits an intraperitoneal LD50 of >400 mg/kg in rats, indicating moderate acute toxicity .
- Applications: No explicit pharmaceutical role is mentioned, but trifluoromethyl groups often enhance metabolic stability and lipophilicity in drug design.
4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide (CAS 125971-96-2)
- Structural Differences : Contains fluorophenyl and diphenyl groups, with a methyl-oxopropyl chain.
- Applications : Intermediate in atorvastatin synthesis, highlighting its role in statin production .
- Physicochemical Properties: Higher molecular weight (C28H25FNO3 vs. target compound) likely reduces solubility compared to simpler derivatives.
N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzenebutanamide (CAS 170228-39-4)
Benzenebutanamide, N,N-dimethyl-gamma-oxo- (CAS 26976-88-5)
N-Benzyl-4-oxo-4-phenyl-butanamide
- Structural Differences : Benzyl group replaces the phthalazinylmethyl moiety.
- Physicochemical Implications : The benzyl group may enhance lipid solubility, affecting membrane permeability in biological systems .
Key Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Toxicity (LD50) | Applications |
|---|---|---|---|---|---|
| Target Compound | Not provided | ~350–400 (estimated) | Phthalazinylmethyl, gamma-oxo | Not available | Potential antimicrobial |
| N-Cyclohexyl-gamma-oxo-3-(trifluoromethyl)- [93040-72-3] | C17H20F3NO2 | 327.38 | Cyclohexyl, trifluoromethyl | >400 mg/kg (rat, IP) | Drug design intermediate |
| Atorvastatin Intermediate M-4 [125971-96-2] | C28H25FNO3 | 434.51 | Fluorophenyl, diphenyl, methyl-oxopropyl | Not available | Statin synthesis |
| N,N-Dimethyl-gamma-oxo- [26976-88-5] | C12H15NO2 | 205.25 | N,N-dimethyl | Not available | Chemical synthesis studies |
Research Findings and Implications
- Toxicity Trends : Compounds with halogenated substituents (e.g., trifluoromethyl in CAS 93040-72-3) show moderate toxicity, suggesting that the phthalazinyl group’s toxicity profile warrants further study .
- Synthetic Challenges : Varied purity levels in N,N-dimethyl derivatives (59–86%) highlight the difficulty in optimizing synthesis routes for benzenebutanamide analogs, which may extend to the target compound .
Biological Activity
Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-, is a compound of interest due to its potential therapeutic applications and biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phthalazinone moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 284.31 g/mol. The compound's structure can influence its interactions with biological targets, contributing to its pharmacological effects.
Research indicates that compounds similar to benzenebutanamide can exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds with phthalazinone structures often act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
- Receptor Modulation : These compounds may interact with specific receptors, modulating signaling pathways that influence cellular responses.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of phthalazinone derivatives. For instance:
- Study on Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines including breast and lung cancer cells. Results showed significant inhibition of cell growth at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 |
| Compound B | A549 (Lung) | 12.5 |
Neuroprotective Effects
Research has also highlighted neuroprotective effects:
- Animal Model Study : In a rodent model of neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced neuronal loss.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors treated with a phthalazinone derivative showed promising results in tumor reduction and manageable side effects.
- Neuroprotection in Alzheimer's Disease : A pilot study explored the effects of gamma waves induced by light stimulation in patients with Alzheimer's disease. The study found that compounds similar to benzenebutanamide could enhance cognitive function through modulation of gamma wave activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
